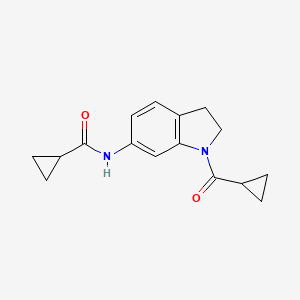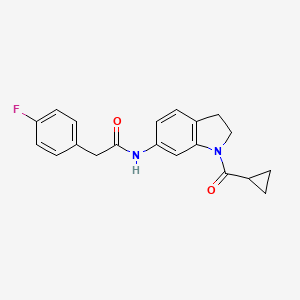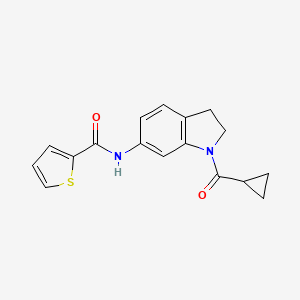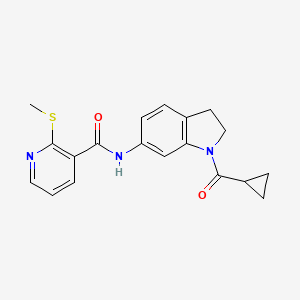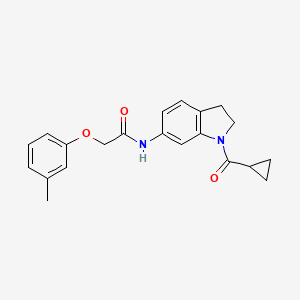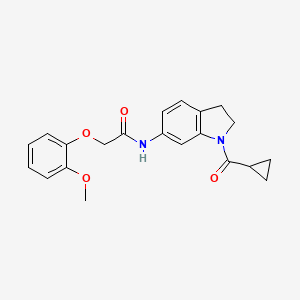
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide, otherwise known as 6-Methoxyindanone, is a compound that has a wide range of uses in both scientific research and laboratory experiments. This compound is a derivative of indanone and is used in the synthesis of a variety of compounds. 6-Methoxyindanone is a versatile compound due to its ability to form a variety of derivatives, which can be used for a variety of purposes.
作用机制
6-Methoxyindanone acts as a proton donor in the synthesis of various compounds. This is due to the presence of the acetyl group, which is capable of donating a proton to the reaction mixture. This proton donation is responsible for the formation of the desired product.
Biochemical and Physiological Effects
6-Methoxyindanone is known to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 6-Methoxyindanone has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
6-Methoxyindanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 6-Methoxyindanone is also known to be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use protective equipment when handling this compound.
未来方向
The use of 6-Methoxyindanone in scientific research and laboratory experiments is expected to continue to grow as more of its potential applications are explored. Some potential future directions include the use of 6-Methoxyindanone in the synthesis of new compounds, such as metal-containing complexes and heterocyclic compounds. In addition, 6-Methoxyindanone could be used to develop new pharmaceuticals and agrochemicals. Furthermore, the use of 6-Methoxyindanone in the synthesis of organic compounds could lead to the development of new materials with improved properties. Finally, further research into the biochemical and physiological effects of 6-Methoxyindanone could lead to the development of new therapeutic agents.
合成方法
The synthesis of 6-Methoxyindanone can be achieved through two main methods. The first is an acid-catalyzed reaction between indanone and 3-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The second method involves the reaction of a Grignard reagent with indanone. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
科学研究应用
6-Methoxyindanone has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including organic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 6-Methoxyindanone has been used in the synthesis of a variety of metal-containing compounds, such as nickel and cobalt complexes.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-10-9-15-5-6-16(12-18(15)21)20-19(23)11-14-3-7-17(24-2)8-4-14/h3-8,12H,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMRENTXFGHXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
